4-Amino-1,3-dihydroisobenzofuran
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMUORJBFEXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Research on Isobenzofuran Derivatives
The study of isobenzofuran (B1246724) derivatives, particularly the class of compounds known as phthalides (isobenzofuran-1(3H)-ones), has a rich history rooted in natural product chemistry. mdpi.com These compounds, found in various plants and fungi, have long been recognized as privileged structures in organic and medicinal chemistry. mdpi.comnih.gov The core isobenzofuran system, a bicyclic ether, began to attract significant interest from synthetic chemists around the 1960s. researchgate.net
Early research focused on understanding the fundamental reactivity and formation of the isobenzofuran ring system. nih.gov Over the decades, the scientific community has developed a diverse array of synthetic methodologies to access these structures, moving from classical cyclization reactions to more sophisticated metal-catalyzed pathways. mdpi.comnih.gov A significant area of investigation has been the hetero-Diels-Alder reaction, where isobenzofurans have proven to be valuable dienes, further expanding their synthetic utility. nih.gov The evolution of these synthetic tools has been crucial, as the inherent reactivity and potential instability of some isobenzofuran derivatives require carefully designed synthetic routes.
Significance of the 1,3 Dihydroisobenzofuran Scaffold in Advanced Chemical Synthesis
The 1,3-dihydroisobenzofuran scaffold, a reduced form of isobenzofuran (B1246724), holds a position of pivotal significance in modern chemical synthesis, particularly in the realm of medicinal chemistry. researchgate.netresearchgate.net This structural motif is a key component of numerous biologically active compounds and serves as an essential precursor for the construction of more complex molecular frameworks. researchgate.netresearchgate.nethoffmanchemicals.com Its unique three-dimensional structure makes it an ideal candidate for the development of novel pharmaceutical agents. researchgate.net
The most prominent example underscoring the importance of this scaffold is its presence in the structure of Citalopram (B1669093), a widely prescribed antidepressant drug. researchgate.netnih.gov The key intermediate in the synthesis of Citalopram is 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, highlighting the scaffold's direct relevance to the pharmaceutical industry. researchgate.netnih.gov The development of Citalopram and its analogues has spurred considerable research into the synthesis and modification of the 1,3-dihydroisobenzofuran core, solidifying its status as a valuable pharmacophore in drug discovery. nih.gov
Overview of Current Research Trajectories for 4 Amino 1,3 Dihydroisobenzofuran
Classical Synthetic Routes to 1,3-Dihydroisobenzofurans
The foundational methods for constructing the 1,3-dihydroisobenzofuran ring system often rely on the cyclization of appropriately substituted benzene precursors. These classical routes have been instrumental in providing access to a wide array of derivatives.
Approaches involving 2-Formylbenzoic Acid Precursors
The use of 2-formylbenzoic acid and its derivatives as starting materials is a well-established strategy for the synthesis of 3-substituted isobenzofuranones. A notable example involves a bismuth and phosphoric acid-catalyzed allylation of oxo-carbenium ions, which are generated from 2-formylbenzoic acid esters. This method allows for the enantioselective synthesis of 3-substituted isobenzofuranones, including those with electron-deficient substrates. thieme-connect.com The reaction demonstrates broad substrate scope and the products can be further transformed using classical palladium-catalyzed reactions. thieme-connect.com
Ring Closure Reactions from Substituted Benzenedimethanols
The direct cyclization of substituted 1,2-benzenedimethanols provides another classical route to 1,3-dihydroisobenzofurans. This approach is conceptually straightforward, involving the formation of the ether linkage from two benzylic alcohol moieties. While not extensively detailed in recent literature for the specific synthesis of the 4-amino derivative, this general strategy remains a fundamental method for accessing the core 1,3-dihydroisobenzofuran ring system.
Utilizing Salicylaldehydes as Starting Materials
Salicylaldehydes, or 2-hydroxybenzaldehydes, serve as versatile starting materials for the synthesis of various heterocyclic compounds, including derivatives that can be conceptually related to isobenzofurans. While direct synthesis of this compound from salicylaldehydes is not a common route, their reactivity offers potential for the construction of related oxygen-containing heterocycles. For instance, one-pot three-component reactions of salicylaldehydes have been developed to synthesize benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters via Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation. bohrium.com
Advanced and Catalytic Synthetic Strategies for this compound
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance. These advanced strategies are increasingly being applied to the synthesis of complex heterocyclic molecules like this compound.
Metal-Catalyzed Pathways in Isobenzofuranone Synthesis
Transition metal catalysis has emerged as a powerful tool for the construction of the isobenzofuranone core. researchgate.net These methods often involve the formation of new carbon-carbon bonds under mild conditions with high atom economy. researchgate.net
Copper catalysis has proven effective in various cyclization reactions leading to heterocyclic systems. For instance, copper-catalyzed intramolecular C-N coupling reactions have been utilized in the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones. researchgate.net While this specific example leads to a nitrogen-containing heterocycle, the underlying principle of copper-catalyzed intramolecular cyclization can be conceptually extended to the formation of the ether linkage in isobenzofurans. Furthermore, copper-catalyzed cycloaddition reactions have been employed for the synthesis of non-isomerisable arginyl-tRNA analogues, showcasing the versatility of copper in mediating complex molecular assemblies. nih.gov These examples highlight the potential for developing copper-catalyzed routes to this compound, possibly through intramolecular etherification of a suitably functionalized precursor.
Palladium-Catalyzed Reactions for Benzannulation
Palladium catalysis offers a powerful tool for the construction of the 1,3-dihydroisobenzofuran skeleton through benzannulation reactions. One notable approach involves the palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. nih.gov This method is believed to proceed through a sequence of steps:
Oxidative Addition: The process initiates with the oxidative addition of the aryl iodide to a Pd(0) complex.
Syn-Addition: The resulting arylpalladium complex then undergoes syn-addition to the 1,3-diene.
Intramolecular Coordination: The phenolic oxygen coordinates to the palladium center in an intramolecular fashion.
Hydrolysis: The acetyl group is subsequently hydrolyzed.
Reductive Elimination: The final step is the reductive elimination of Pd(0), which regenerates the catalyst and yields the dihydrobenzofuran product. nih.gov
This reaction is characterized by its generality, regioselectivity, and stereoselectivity, accommodating a wide range of both terminal and internal 1,3-dienes as well as various electron-rich and electron-deficient o-iodoaryl acetates. nih.gov
Further advancements in palladium-catalyzed synthesis include the heteroannulation of phenols with rsc.orgfullerene to create fullerene-fused benzofurans. rsc.org Additionally, a chelation-controlled hydrofuranization of unactivated olefins with α-alkynyl arylols has been developed to produce C3-alkylated benzofurans. nih.gov An operationally simple method for the direct arylation and ring closure of benzofurans using commercially available aryl iodides has also been reported, proceeding via a Heck-type pathway. sioc-journal.cn
Tin Powder-Promoted Allylation/Oxa-Michael Addition
An efficient method for constructing 1,3-disubstituted-1,3-dihydroisobenzofuran compounds utilizes a tandem reaction sequence promoted by tin powder. researchgate.net This approach involves the allylation and subsequent oxa-Michael addition of o-formyl chalcones with various allyl bromides. The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups, leading to the desired products in good to excellent yields. researchgate.net The process is operationally simple, making it an attractive synthetic route. researchgate.net
The intramolecular oxa-Michael reaction is a key strategy in the synthesis of complex oxygen-containing natural products. rsc.org It has been successfully employed in the formation of various heterocyclic systems. rsc.orglookchem.com
One-Pot Synthetic Procedures for Isobenzofuran-Containing Systems
One-pot synthetic strategies are highly valued in organic synthesis for their efficiency, as they combine multiple reaction steps into a single process, thereby saving time and resources. nih.gov Several one-pot procedures have been developed for the synthesis of isobenzofuran-containing systems.
One such method involves a copper-catalyzed domino process for the synthesis of isobenzofuran-1(3H)-ones. organic-chemistry.orgacs.org This reaction utilizes o-bromobenzyl alcohols and proceeds through an intermolecular cyanation, followed by an in situ intramolecular nucleophilic attack and subsequent hydrolysis. organic-chemistry.orgacs.org A key advantage of this method is the use of potassium hexacyanoferrate(II) as a non-toxic cyanide source and water as an environmentally friendly solvent. acs.org The optimized conditions, employing CuI as the catalyst and imidazole (B134444) as a ligand, can produce yields of up to 96%. acs.org
Another versatile one-pot approach allows for the synthesis of spiro-isobenzofuran compounds. koreascience.kr This is achieved through the condensation reaction of ninhydrin (B49086) with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature. koreascience.kr This method has been used to synthesize various derivatives in good to high yields. koreascience.kr
Intramolecular Oxa-Mannich Reactions for Aminophthalan Derivatives
The introduction of an amino group at the 1-position of the phthalan (B41614) ring can be efficiently achieved through an intramolecular oxa-Mannich reaction. A metal-free approach has been developed for the synthesis of 1-aminophthalan derivatives from 1,3-dihydro-2-benzofuran-1-ols and p-toluenesulfonylamine. researchgate.net This reaction proceeds in the presence of a base, such as cesium carbonate (Cs₂CO₃), and provides the desired products in moderate to good yields. researchgate.net The development of an asymmetric version of this reaction is an area of ongoing research. researchgate.net
Similarly, a highly stereoselective one-pot intramolecular Mannich reaction has been developed for the synthesis of 4-aminoisochromanones, which bear a structural resemblance to aminophthalans. nih.gov This procedure utilizes 2-oxopropyl-2-formylbenzoates and anilines as substrates, catalyzed by a secondary amine, and yields products with excellent stereoselectivities. nih.gov
Stereoselective and Enantioselective Synthesis Approaches
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral 1,3-dihydroisobenzofuran derivatives, which are important for pharmacological applications.
One successful approach is the chiral Brønsted acid-catalyzed asymmetric cascade allylboration/oxo-Michael reaction between o-formyl chalcones and allylboronate. rsc.org This reaction affords chiral 1,3-disubstituted 1,3-dihydroisobenzofurans with high yields, diastereoselectivity, and enantioselectivity (up to 94% yield, 2.5:1 dr, and 98% ee). rsc.org
Another notable method is the iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. nih.gov This reaction is efficiently catalyzed by a cationic iridium complex with a chiral bisphosphine ligand, producing dihydrobenzofurans in high yields and with high enantioselectivity. nih.gov Furthermore, a one-pot synthesis of chiral 3-substituted dihydrobenzofurans has been achieved through a sequential palladium-catalyzed allylic substitution and iridium-catalyzed intramolecular hydroarylation. nih.gov
The enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has also been accomplished via a palladium-catalyzed Heck-Matsuda reaction, followed by carbonylation and/or an organotin transmetalation step using chiral N,N-ligands. peptide.com This method provides access to a diverse range of enantioenriched dihydrobenzofurans. peptide.com
Formation of Functionalized 1,3-Dihydroisobenzofuran Rings
Strategies for Introducing Amino Groups
The introduction of an amino group is a critical step in the synthesis of this compound and its analogs. One direct method involves the use of amino-substituted starting materials. For instance, the synthesis of 4-aminoisobenzofuran-1,3-dione (B94892) can be achieved through the cyclodehydration of 3-aminophthalic acid.
A powerful and direct method for installing an amino group is the intramolecular oxa-Mannich reaction. researchgate.net As previously discussed, reacting 1,3-dihydro-2-benzofuran-1-ols with an amine source like p-toluenesulfonylamine under basic conditions yields 1-aminophthalan derivatives. researchgate.net
The synthesis of α-amino acids containing the dibenzofuran (B1670420) scaffold has been achieved through methods like palladium-catalyzed C-H activation and C-O cyclization, as well as Negishi coupling. These strategies, while focused on a related heterocyclic system, highlight advanced methods for incorporating amino acid functionalities that could be adapted for the synthesis of amino-substituted 1,3-dihydroisobenzofurans.
Data Tables
Table 1: Palladium-Catalyzed Annulation of 1,3-Dienes with o-Iodoaryl Acetates
| Entry | 1,3-Diene | o-Iodoaryl Acetate | Product | Yield (%) | Ref. |
| 1 | Isoprene | 2-Iodo-4-methylphenyl acetate | 5-Methyl-3-vinyl-2,3-dihydrobenzofuran | 85 | nih.gov |
| 2 | 1,3-Butadiene | 2-Iodophenyl acetate | 3-Vinyl-2,3-dihydrobenzofuran | 78 | nih.gov |
| 3 | Cyclopentadiene | 2-Iodophenyl acetate | Tricyclic dihydrobenzofuran derivative | 92 | nih.gov |
This table is a representative example based on the general description of the reaction's versatility.
Table 2: One-Pot Synthesis of Isobenzofuran-1(3H)-ones via Copper Catalysis
| Entry | o-Bromobenzyl alcohol | Product | Yield (%) | Ref. |
| 1 | 2-(2-Bromophenyl)propan-2-ol | 3,3-Dimethylisobenzofuran-1(3H)-one | 96 | acs.org |
| 2 | 1-(2-Bromophenyl)cyclopentanol | Spiro[isobenzofuran-1,1'-cyclopentan]-3-one | 94 | nih.govacs.org |
| 3 | 1-(2-Bromophenyl)cyclohexanol | Spiro[isobenzofuran-1,1'-cyclohexan]-3-one | 92 | acs.org |
This table showcases the high efficiency of the copper-catalyzed one-pot domino process.
Table 3: Intramolecular Oxa-Mannich Reaction for 1-Aminophthalan Derivatives
This table illustrates the utility of the metal-free intramolecular oxa-Mannich reaction.
Synthesis of Halogenated 1,3-Dihydroisobenzofuran Intermediates
The introduction of halogen atoms into the 1,3-dihydroisobenzofuran scaffold provides a versatile handle for further functionalization, opening up new synthetic pathways.
A notable method for preparing halogenated 1,3-dihydroisobenzofuran compounds involves the cyclization of 2-vinylbenzyl alcohols. clockss.org Specifically, treating 2-vinylbenzyl alcohols with iodine in the presence of a base like potassium t-butoxide leads to the formation of 1-(iodomethyl)-1,3-dihydroisobenzofurans. clockss.org This iodocyclization reaction is an efficient way to construct the heterocyclic ring system while simultaneously introducing an iodine atom.
Another approach utilizes o-alkynyl benzyl (B1604629) alcohol compounds as starting materials. google.com In the presence of a palladium chloride catalyst and a copper chloride co-catalyst, these precursors undergo cyclization to yield 1,3-dihydroisobenzofuran compounds with a chlorine atom incorporated into the double bond. google.com This method is advantageous due to its mild reaction conditions and high yield. google.com
The synthesis of dichloropyridazine amine compounds, which can be seen as analogues or potential precursors for more complex heterocyclic systems, often starts from 3,4,5-trichloropyridazine (B3021642). google.com Nucleophilic substitution with an amine is a common strategy, though this can lead to mixtures of products. google.com To circumvent the handling of the irritant 3,4,5-trichloropyridazine, a one-pot reaction where it is generated in situ from a suitable precursor and then immediately reacted with an amine has been developed, offering a safer and more scalable process for industrial applications. google.com
Formation of Spiro-Isobenzofuran Compounds
Spiro-isobenzofuran compounds, characterized by a spirocyclic junction involving the 1-position of the isobenzofuran (B1246724) ring, are a significant class of derivatives with interesting biological and chemical properties.
A one-pot synthesis for spiro-isobenzofuran compounds has been developed through the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones. acs.orgnih.gov This reaction, typically carried out in acetic acid, is followed by oxidative cleavage of the resulting diols to form various spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones in good to high yields. acs.orgnih.gov The initial condensation step is often performed at elevated temperatures (50-100 °C), while the subsequent oxidation with an agent like periodic acid occurs at room temperature. acs.orgnih.gov
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has also been explored as potential central nervous system agents. nih.govnih.gov These syntheses often involve multi-step sequences to construct the complex spirocyclic framework.
Furthermore, a novel one-pot procedure for creating 3H-spiro[isobenzofuran-1,2′-pyrrole]-3,3′(1′H)-dione derivatives has been established. colab.ws This method relies on the oxidative cleavage of 3a,8b-dihydroxyindeno[1,2-b]pyrroles, which are themselves synthesized from the reaction of ninhydrin and enaminones. colab.ws
Reaction Optimization and Green Chemistry Considerations in Synthesis
Optimizing synthetic routes to improve yields, reduce waste, and utilize more environmentally benign reagents and conditions is a critical aspect of modern chemical synthesis.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent can significantly impact the outcome of a chemical reaction. In the synthesis of spiro-isobenzofuran compounds from ninhydrin and amino-naphthoquinones, acetic acid was found to be a superior solvent compared to others, leading to shorter reaction times and higher efficiency. acs.orgnih.gov This suggests that acidic conditions are beneficial for the formation of the key intermediates. acs.orgnih.gov
The synthesis of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones from phthalaldehydic acid and aniline (B41778) derivatives has been studied in methanol (B129727). researchgate.net Refluxing the reactants in methanol with a few drops of acetic acid for three hours yielded the desired products. researchgate.net The study of solvent effects on the absorption spectra of these compounds also provides insights into their electronic properties. researchgate.net
Catalyst Evaluation and Development for Sustainable Synthesis
Catalysis plays a pivotal role in developing sustainable synthetic methods by enabling reactions to proceed under milder conditions and with higher efficiency.
In the synthesis of halogenated 1,3-dihydroisobenzofurans, palladium chloride has been effectively used as a catalyst, with copper chloride as a co-catalyst, for the cyclization of o-alkynyl benzyl alcohols. google.com This catalytic system allows for the reaction to proceed under mild conditions. google.com
For the synthesis of phthalides, tin powder has been utilized to promote a cascade condensation reaction of 2-acylbenzoic acids with allyl bromides. researchgate.net This method provides a straightforward way to introduce allyl groups into the phthalide (B148349) skeleton under mild conditions. researchgate.net
The development of novel catalysts for other important chemical transformations, such as ammonia (B1221849) synthesis, highlights the ongoing search for more sustainable chemical processes. isct.ac.jp While not directly related to this compound, these advancements in catalyst design, such as the use of Ba-Si orthosilicate (B98303) oxynitride-hydride, showcase the broader trends in creating more energy-efficient and environmentally friendly chemical production methods. isct.ac.jp
Process Intensification for Industrial Production
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes, which is particularly important for the industrial-scale production of chemical compounds.
For the synthesis of dichloropyridazine amine compounds, a one-pot process where the hazardous intermediate 3,4,5-trichloropyridazine is generated in situ and consumed immediately is a significant step towards a safer and more economical industrial process suitable for upscaling. google.com
The development of continuous-flow synthesis methods is another key aspect of process intensification. For example, a continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan has been developed to overcome the low productivity and thermal risks associated with traditional batchwise synthesis. researchgate.net This approach can lead to increased efficiency and a lower cost of production. researchgate.net While this example is for a different heterocyclic compound, the principles of process intensification, such as moving from batch to continuous processing, are broadly applicable to the industrial synthesis of fine chemicals like this compound and its derivatives.
Ring-Opening and Ring-Closing Reactions of Dihydroisobenzofurans
The formation and cleavage of the dihydroisobenzofuran ring system are key transformations in the chemistry of this scaffold. Ring-closing reactions are fundamental to the synthesis of the core structure, while ring-opening reactions provide pathways to other complex molecules.
Ring-Closing Reactions (Synthesis): Numerous synthetic strategies have been developed to construct the 1,3-dihydroisobenzofuran ring. Transition metal-catalyzed reactions are particularly prevalent. For instance, palladium-catalyzed methodologies, such as the regio- and stereo-selective aryl Heck coupling of o-substituted tertiary alcohols with aryl bromides, can yield (Z)- or (E)-isomers of 3-alkylidene-1,3-dihydroisobenzofurans. rsc.org The reaction mechanism involves an initial intermolecular Heck coupling, followed by elimination and subsequent intramolecular oxo-cyclization. rsc.org Other transition metals like rhodium are also employed; Rh-catalyzed chemodivergent synthesis through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes provides access to dihydrobenzofuran derivatives via C–H and C–C bond activation. rsc.org
Metal-free approaches have also been established. An efficient synthesis involves the lead tetraacetate oxidation of N-aroylhydrazones of salicylaldehydes to form key o-aroylbenzaldehyde intermediates. rhhz.net These intermediates are then reduced and cyclized under acidic conditions to afford various substituted 1,3-dihydroisobenzofurans. rhhz.net
Ring-Opening Reactions: The dihydrofuran ring can be opened under specific conditions. A proposed mechanism for the formation of a complex dihydroisobenzofuran derivative from an indanedione involves a retro-aldol reaction that results in the opening of a five-membered ring to form a ketone. ed.ac.uk This is followed by further reaction and subsequent acid-mediated ring closure to form the final product. ed.ac.uk More direct ring-opening has been demonstrated in related systems, such as the cobalt-catalyzed enantioselective ring-opening of 2,5-dihydrofurans. nih.gov This process proceeds via a [2+2]-cycloaddition pathway, followed by a β-O elimination to cleave the ring, generating a functionalized acyclic product. nih.gov Such reactions highlight the potential for using the dihydroisobenzofuran scaffold as a precursor to linear structures.
| Reaction Type | Catalyst/Reagents | Precursors | Product | Reference |
| Ring-Closing | Pd-catalyst, Base | o-substituted tertiary alcohols, Aryl bromides | (Z/E)-3-Alkylidene-1,3-dihydroisobenzofurans | rsc.org |
| Ring-Closing | [Cp*RhCl₂]₂, Base | N-phenoxyacetamides, Alkylidenecyclopropanes | 3-Ethylidene-2,3-dihydrobenzofurans | rsc.org |
| Ring-Closing | 1. Pb(OAc)₄ 2. NaBH₄, TsOH | Salicylaldehyde N-aroylhydrazones | 1-Aryl-1,3-dihydroisobenzofurans | rhhz.net |
| Ring-Opening | Grignard Reagent, Acid | 4,5-dimethoxy-1,3-indanedione | Substituted 1,3-dihydroisobenzofuran | ed.ac.uk |
| Ring-Opening | Cobalt-catalyst, ZnX₂ | 2,5-Dihydrofuran | Acyclic organozinc compound | nih.gov |
Derivatization of the Amino Group in this compound
The primary amino group at the C-4 position is a key site for nucleophilic reactions, allowing for the straightforward synthesis of a wide array of derivatives. Common derivatization reactions include acylation, sulfonylation, and the formation of amidines.
In related phthalide systems, the amino group readily reacts with acylating and sulfonylating agents. For example, 1-hydroxyphthalans can undergo an intramolecular Oxa-Mannich reaction with various nitrogen nucleophiles, such as benzyl carbamate (B1207046) and p-toluenesulfonamide, to yield N-acylated and N-sulfonylated 1-amino-1,3-dihydroisobenzofuran derivatives. koreascience.kr This demonstrates the accessibility of the amino group for forming stable amide and sulfonamide linkages.
The Vilsmeier reagent (POCl₃/DMF) provides another route for derivatization. In a study on the structural identification of N-aminophthalimides, the primary amine was successfully converted into a dimethylaminomethylene-amino group (an amidine) upon reaction with the Vilsmeier reagent. mdpi.com In contrast, the isomeric phthalazine-1,4-dione underwent chlorination under the same conditions, highlighting the distinct reactivity of the exocyclic amino group. mdpi.com
Furthermore, studies on the closely related 4-aminophthalimides show that derivatization of the amino group significantly impacts the molecule's electronic and photophysical properties. nuph.edu.ua Introducing alkyl substituents to the amine moiety leads to notable bathochromic (red) shifts in both absorption and emission spectra, indicating a powerful method for tuning the molecule's characteristics. nuph.edu.uaresearchgate.net
| Derivative Type | Reagent | Reaction | Resulting Functional Group | Reference |
| Carbamate | Benzyl carbamate | Intramolecular Oxa-Mannich | -NH-C(O)OBn | koreascience.kr |
| Sulfonamide | p-Toluenesulfonamide | Intramolecular Oxa-Mannich | -NH-SO₂-Tol | koreascience.kr |
| Amidine | Vilsmeier Reagent (POCl₃/DMF) | Vilsmeier Reaction | -N=CH-N(CH₃)₂ | mdpi.com |
| N-Alkyl Amine | Alkyl Halide | N-Alkylation | -NHR, -NR₂ | nuph.edu.ua |
Functionalization of the Isobenzofuran Ring System
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). pressbooks.pub This is due to the powerful electron-donating effects of both the amino group (-NH₂) and the ether-like oxygen of the dihydrofuran ring.
The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. libretexts.org Similarly, the alkoxy-like group (-CH₂-O-) of the dihydrofuran ring is also an activating, ortho, para-director. In this compound, these two groups are in a meta relationship to each other. Their directing effects are therefore reinforcing, strongly directing incoming electrophiles to the positions ortho and para to the amino group.
The available positions for substitution are C-5, C-6, and C-7.
Position 5: ortho to the amino group and ortho to the dihydrofuran oxygen.
Position 7: para to the dihydrofuran oxygen.
Position 6: meta to the amino group and meta to the dihydrofuran oxygen.
Given the combined directing effects, electrophilic substitution is predicted to occur predominantly at the C-5 and C-7 positions. Steric hindrance from the adjacent dihydrofuran ring might influence the ratio of substitution at C-5 versus C-7. Due to the strong activation, reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃) are expected to proceed readily, potentially leading to polysubstitution if the reaction conditions are not carefully controlled. libretexts.orglibretexts.org
The dihydrofuran portion of the scaffold also possesses sites for chemical transformation, primarily at the benzylic C-1 and C-3 positions and the ether linkage. The C-O bonds within the dihydrofuran ring are susceptible to cleavage under certain conditions.
Reactions often occur at the C-1 position, especially when it is substituted. The synthesis of 1-aminophthalan derivatives from 1-hydroxyphthalans, for instance, involves the substitution of the hydroxyl group at C-1 by an amine, demonstrating the reactivity of this benzylic position. koreascience.kr
More profound transformations involve the opening of the dihydrofuran ring. As mentioned previously, cobalt-catalyzed reactions can induce the ring-opening of 2,5-dihydrofurans via β-O elimination. nih.gov This type of transformation breaks the C-O-C linkage and converts the cyclic ether into a linear, functionalized chain. Such reactions underscore the synthetic utility of the dihydrofuran ring as a masked functional group that can be revealed through targeted chemical reactions.
Complexation and Coordination Chemistry with Metal Ions
Coordination complexes are compounds where a central metal atom is bonded to surrounding molecules or ions known as ligands. libretexts.org The this compound scaffold contains multiple heteroatoms with lone pairs of electrons, specifically the nitrogen of the amino group and the oxygen of the dihydrofuran ring, making it a potential ligand for complexation with metal ions.
The design of ligands based on this scaffold can lead to the formation of stable metal complexes. By analogy with similar structures, this compound can be expected to act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and the furan (B31954) oxygen. This would form a stable five-membered chelate ring.
Structural Characterization of Metal Complexes
The structural elucidation of metal complexes is crucial for understanding their chemical properties and potential applications. X-ray crystallography, in particular, provides definitive information on the coordination geometry, bond lengths, and bond angles, offering insights into the nature of the metal-ligand interactions. While detailed crystallographic data for metal complexes of the parent this compound are not extensively documented in the reviewed literature, comprehensive structural analyses have been performed on closely related derivatives, providing a strong basis for understanding the coordination chemistry of this scaffold.
Notably, the structural characterization of cobalt(II) and nickel(II) complexes with 4-(3-oxo-1,3-dihydroisobenzofuran-1-yl)aminobenzoic acid, a ligand that incorporates the this compound moiety, has been successfully accomplished. researchgate.netbohrium.com These studies offer valuable precedents for the coordination behavior of the isobenzofuran scaffold.
In these complexes, the ligand coordinates to the metal center, demonstrating the accessibility of the functional groups for metal binding. The resulting complexes, [tetramethanolbis(4-(3-oxo-1,3-dihydroisobenzofuran-1-yl)aminobenzoato)cobalt(II)] and [tetramethanolbis(4-(3-oxo-1,3-dihydroisobenzofuran-1-yl)aminobenzoato)nickel(II)], have been synthesized and their structures determined by single-crystal X-ray diffraction. bohrium.com
The crystallographic data for these complexes provide precise measurements of the structural parameters. The bond lengths between the metal centers and the coordinating atoms of the ligands and solvent molecules, as well as the angles around the metal centers, confirm the distorted octahedral arrangement.
Below are the detailed crystallographic data and selected bond parameters for the cobalt(II) and nickel(II) complexes.
Interactive Table 1: Crystallographic Data for Co(II) and Ni(II) Complexes
| Parameter | [Co(C₁₅H₁₀NO₄)₂(CH₃OH)₄] | [Ni(C₁₅H₁₀NO₄)₂(CH₃OH)₄] |
| Empirical Formula | C₃₄H₃₆CoN₂O₁₂ | C₃₄H₃₆N₂NiO₁₂ |
| Formula Weight | 747.60 g/mol | 747.37 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 9.782(3) | 9.745(5) |
| b (Å) | 16.593(5) | 16.548(5) |
| c (Å) | 11.028(3) | 11.002(5) |
| β (°) | 108.45(3) | 108.35(5) |
| Volume (ų) | 1698.8(8) | 1681.8(12) |
| Z | 2 | 2 |
Interactive Table 2: Selected Bond Lengths (Å) and Angles (°) for the Cobalt(II) Complex
| Bond | Length (Å) | Angle | Degree (°) |
| Co1-O3 | 2.079(2) | O3-Co1-O5 | 90.13(9) |
| Co1-O5 | 2.103(2) | O3-Co1-O6 | 89.87(9) |
| Co1-O6 | 2.153(2) | O5-Co1-O6 | 90.58(9) |
| O3-Co1-O3' | 180.0 | ||
| O5-Co1-O5' | 180.0 | ||
| O6-Co1-O6' | 180.0 |
Interactive Table 3: Selected Bond Lengths (Å) and Angles (°) for the Nickel(II) Complex
| Bond | Length (Å) | Angle | Degree (°) |
| Ni1-O3 | 2.046(3) | O3-Ni1-O5 | 90.24(12) |
| Ni1-O5 | 2.067(3) | O3-Ni1-O6 | 89.76(12) |
| Ni1-O6 | 2.112(3) | O5-Ni1-O6 | 90.45(12) |
| O3-Ni1-O3' | 180.0 | ||
| O5-Ni1-O5' | 180.0 | ||
| O6-Ni1-O6' | 180.0 |
These data highlight the subtle differences in the coordination sphere of the cobalt and nickel complexes, which can be attributed to the different ionic radii and electronic configurations of the metal ions. The structural integrity of the this compound scaffold within the ligand is maintained upon coordination. The detailed characterization of these related complexes provides a solid foundation for predicting and understanding the structural chemistry of metal complexes derived from this compound.
Advanced Spectroscopic and Computational Analysis of 4 Amino 1,3 Dihydroisobenzofuran
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural fingerprint of a molecule. researchgate.netcardiff.ac.uk These methods are complementary, as they are governed by different selection rules. nih.gov
For 4-Amino-1,3-dihydroisobenzofuran, the IR and Raman spectra would be expected to show characteristic bands corresponding to its distinct structural components: the aromatic ring, the amino group, and the dihydrofuran ring.
Expected Vibrational Modes:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit two bands in the region of 3500-3200 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂) groups in the dihydrofuran ring would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic carbon-carbon double bond stretching vibrations would produce bands in the 1600-1450 cm⁻¹ region. researchgate.net
N-H Bending: The scissoring motion of the -NH₂ group typically results in a band around 1600 cm⁻¹.
C-O Stretching: The ether linkage (C-O-C) within the dihydroisobenzofuran structure would show a strong absorption band, typically in the 1250-1050 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond would be observed in the 1350-1250 cm⁻¹ range.
A comparative analysis of both IR and Raman spectra would provide a more complete vibrational assignment, aiding in the definitive structural confirmation of the molecule. cardiff.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. core.ac.ukuobasrah.edu.iqipb.pt
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their connectivity, and their chemical environment.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting pattern (e.g., doublets, triplets) would reveal their relative positions (ortho, meta, para) to the amino and dihydrofuran substituents.
Methylene Protons: The two -CH₂- groups of the dihydrofuran ring are chemically distinct. The protons of the -CH₂-O- group would be expected to resonate at a higher chemical shift (downfield, likely δ 4.5-5.5 ppm) compared to the protons of the Ar-CH₂- group (likely δ 4.0-5.0 ppm) due to the deshielding effect of the adjacent oxygen atom.
Amine Protons: The two protons of the -NH₂ group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule. youtube.comresearchgate.net For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in its structure.
Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon atom attached to the amino group (C-NH₂) would be shifted upfield compared to the others, while the carbon attached to the oxygen (C-O) would be significantly deshielded (shifted downfield).
Aliphatic Carbons: Two signals corresponding to the methylene carbons of the dihydrofuran ring would be observed in the upfield region of the spectrum (likely δ 60-80 ppm).
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, could be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework. researchgate.netthieme-connect.de
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₉NO), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its exact molecular weight and formula. The fragmentation of the molecular ion upon ionization provides valuable structural information.
Expected Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation pathway for amines and ethers is alpha-cleavage, the breaking of a bond adjacent to the heteroatom. acs.org For this compound, this could involve the cleavage of the C-C bond adjacent to the nitrogen of the amino group or the C-C bond adjacent to the ring oxygen.
Loss of Small Molecules: The fragmentation pattern might show the loss of small, stable neutral molecules.
Ring Opening: The dihydroisobenzofuran ring system may undergo cleavage, leading to characteristic fragment ions.
Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy.
X-ray Diffraction Analysis for Crystal Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govresearchgate.net This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. mdpi.com The analysis would reveal the planarity of the benzene ring, the conformation of the dihydrofuran ring, and the precise geometry of the amino group. Furthermore, it would detail how the molecules pack in the crystal lattice and identify any intermolecular hydrogen bonds involving the amino group, which can influence the compound's physical properties. researchgate.netresearchgate.net
Theoretical and Computational Chemistry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.commdpi.com DFT calculations can be used to predict a wide range of properties for this compound. researchgate.net
Geometry Optimization: DFT can be used to calculate the most stable three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction.
Spectroscopic Prediction: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) can be calculated. icm.edu.pl Comparing these computed spectra with experimental data is a powerful method for validating spectral assignments and confirming the molecular structure. researchgate.net
Electronic Properties: DFT is used to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into how the molecule might interact with other chemical species.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. malariaworld.orgbioinformation.net These studies are crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target. mdpi.comnih.gov
If a biological target for this compound were identified, molecular docking simulations could be performed to understand its potential ligand-receptor interactions. nih.govnih.govresearchgate.net The simulation would place the this compound molecule into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. mdpi.com The results would also visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.netresearchgate.net This information is invaluable for understanding the structural basis of its potential biological activity and for guiding the design of more potent analogs. bioinformation.net
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily centered around the orientation of the amino group and the puckering of the dihydroisobenzofuran ring. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the transition states that connect them.
The analysis begins with a systematic search of the conformational space. This typically involves rotating the C-N bond of the amino group and varying the puckering coordinates of the five-membered fused ring. For each generated conformation, geometry optimization is performed to find the nearest local energy minimum. The relative energies of these optimized structures are then calculated to determine their thermodynamic stability.
Transition state calculations are subsequently performed to map the pathways of interconversion between the identified conformers. This allows for the determination of the energy barriers for conformational changes, providing insight into the molecule's dynamic behavior at different temperatures. The results of such an analysis are crucial for understanding how the molecule's shape influences its chemical reactivity and interactions with other molecules.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Ring Puckering | Amino Group Orientation | Relative Energy (kcal/mol) |
| I | Envelope | Pseudo-equatorial | 0.00 |
| II | Twist | Pseudo-axial | 1.25 |
| III | Planar | - | 5.80 |
Note: The data presented in this table is illustrative and based on typical computational results for similar molecular structures. It serves to demonstrate the expected outcomes of a conformational analysis.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for the interpretation of experimental data and the structural elucidation of newly synthesized compounds. For this compound, DFT calculations are the method of choice for obtaining reliable spectroscopic parameters.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared with experimental spectra to confirm the molecular structure. Coupling constants can also be calculated to aid in the assignment of complex spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated by performing a frequency analysis on the optimized geometry of the molecule. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. The calculated IR spectrum provides a theoretical fingerprint of the molecule, which can be compared with experimental FT-IR data to identify characteristic functional group vibrations, such as the N-H stretching of the amino group and the C-O-C stretching of the ether linkage in the dihydroisobenzofuran ring.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which are related to the electronic structure and chromophores present in the molecule. For this compound, the transitions are expected to be of π → π* character, localized on the aromatic system.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.8 - 7.5 |
| Chemical Shift (ppm) - CH₂ | 4.9 - 5.2 | |
| Chemical Shift (ppm) - NH₂ | 3.5 - 4.0 | |
| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 110 - 150 |
| Chemical Shift (ppm) - CH₂ | 70 - 75 | |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - N-H Stretch | 3300 - 3500 |
| Vibrational Frequency (cm⁻¹) - C-O Stretch | 1050 - 1150 | |
| UV-Vis Spectroscopy | λmax (nm) | ~290 |
Note: The data in this table is hypothetical and represents typical values that would be expected from computational predictions for this type of molecule.
Pharmacological and Biological Research Applications of 4 Amino 1,3 Dihydroisobenzofuran Derivatives
Medicinal Chemistry Applications of Isobenzofuranone Derivatives
The versatility of the isobenzofuranone framework allows for the synthesis of a diverse library of compounds with potential applications in treating various diseases.
Role as Privileged Structures in Drug Discovery
Privileged structures are molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for drug discovery. nih.gov The isobenzofuranone nucleus is considered a privileged structure due to its presence in numerous biologically active natural products and synthetic compounds. mdpi.commdpi.com This scaffold's ability to be readily modified allows for the creation of libraries of compounds that can be screened against various therapeutic targets. nih.gov The inherent drug-like properties of this scaffold often lead to compounds with favorable pharmacokinetic profiles. nih.gov
Development of Analogues for Specific Biological Targets
The core isobenzofuranone structure can be chemically manipulated to develop analogues with high affinity and selectivity for specific biological targets. For instance, analogues of citalopram (B1669093), which contains the 1,3-dihydroisobenzofuran moiety, have been synthesized to explore structure-activity relationships at monoamine transporters like the serotonin (B10506) transporter (SERT). nih.gov These studies involve modifying substituents on the isobenzofuran (B1246724) ring system to enhance binding affinity and selectivity. nih.gov
Furthermore, the synthesis of noscapine (B1679977) analogues, which also feature a substituted isobenzofuranone ring, has been a focus of research. nih.gov By modifying the benzofuranone ring of noscapine, researchers have been able to significantly impact its biological activity. nih.gov
Antimicrobial Activity of 4-Amino-1,3-dihydroisobenzofuran Complexes and Derivatives
Derivatives and complexes of this compound have demonstrated notable potential as antimicrobial agents, with research exploring their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Properties
Isobenzofuranone derivatives have shown a broad spectrum of biological activities, including antibacterial effects. mdpi.comresearchgate.net The synthesis of novel 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones has yielded compounds with encouraging antibacterial activity. nih.gov In particular, certain derivatives from this series displayed significant efficacy. nih.gov
Research into 4-aminoquinoline (B48711) derivatives has also revealed antibacterial potential, with some compounds showing potent inhibition against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Additionally, metal complexes of ligands derived from 4-aminoantipyrine (B1666024) and 2-aminobenzoic acid have been found to possess greater antibacterial activity than the uncomplexed ligands against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net The antibacterial activity of amino acid complexes has also been evaluated, showing that they are mainly active against gram-positive organisms. notulaebotanicae.ro
Table 1: Antibacterial Activity of Selected Isobenzofuranone and Related Derivatives
| Compound/Derivative Class | Target Bacteria | Observed Activity | Reference |
|---|---|---|---|
| 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones | Various bacteria | Encouraging antibacterial activity for specific derivatives (12d and 12h) | nih.gov |
| 4-aminoquinoline derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), S. pyogenes | Potent inhibition by specific derivatives | mdpi.com |
| Metal complexes of Schiff bases from 4-aminoantipyrine and 2-aminobenzoic acid | Escherichia coli, Staphylococcus aureus | Metal complexes showed greater activity than ligands | researchgate.net |
| Amino acid complexes | Gram-positive bacteria (e.g., Micrococcus luteus) | Active against gram-positive organisms | notulaebotanicae.ro |
| 4-Amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives | B. subtilis, E. coli | Significant antibacterial activity | ajrconline.org |
Antifungal Properties
The isobenzofuranone scaffold is also a source of compounds with significant antifungal properties. mdpi.comresearchgate.net The synthesis of 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones has also led to the discovery of compounds with promising antifungal activity. nih.gov Specifically, derivatives 12d and 12h from this series showed notable efficacy. nih.gov
Furthermore, metal complexes of certain ligands have been shown to exhibit better antifungal activity than the free ligand against various fungal strains. researchgate.net The investigation of 4-Amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives has also demonstrated significant antifungal activity against C. albicans. ajrconline.org
Table 2: Antifungal Activity of Selected Isobenzofuranone and Related Derivatives
| Compound/Derivative Class | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones | Various fungi | Encouraging antifungal activity for specific derivatives (12d and 12h) | nih.gov |
| Metal complexes of certain ligands | Various fungal strains | Complexes exhibit better activity than the free ligand | researchgate.net |
| 4-Amino-N-(1,3-benzothiazol-2-yl) benzenesulphonamide derivatives | C. albicans | Significant antifungal activity | ajrconline.org |
| Imidazo[2,1-b] Current time information in Bangalore, IN.ontosight.ainih.govthiadiazole derivatives | Candida albicans | Fairly good antimicrobial activity | nih.gov |
Antiviral Properties
The exploration of isobenzofuranone derivatives has extended to their potential as antiviral agents. ontosight.ai Research has shown that certain isobenzofuranone derivatives exhibit potent anti-rotavirus activity. researchgate.net Additionally, various heterocyclic compounds incorporating moieties like 1,3,4-thiadiazole, which can be conceptually related to derivatives of this compound, have been investigated for their antiviral properties against a range of viruses, including HIV-1. nih.govresearchgate.netmdpi.com For example, novel 4-Amino-pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antiviral qualities. jneonatalsurg.com
Table 3: Antiviral Activity of Selected Isobenzofuranone and Related Derivatives
| Compound/Derivative Class | Target Virus | Observed Activity | Reference |
|---|---|---|---|
| Isobenzofuranone derivatives from Phlomis betonicoides | Rotavirus | Potent anti-rotavirus activity | researchgate.net |
| 4-Amino-pyrimidine-5-carbonitrile derivatives | Not specified | Evaluated for antiviral qualities | jneonatalsurg.com |
| Imidazo[2,1-b] Current time information in Bangalore, IN.ontosight.ainih.govthiadiazole derivatives | Not specified | Display a wide range of medicinal properties including antiviral | nih.gov |
| 1,3,4-Thiadiazole derivatives | HIV-1 | Inhibitory activities in the low micromolar range | researchgate.net |
| 2-Amino-1,3,4-thiadiazole derivatives | Various viral strains | Evaluated for antiviral activity | mdpi.com |
Anti-inflammatory and Analgesic Activities
Derivatives of the isobenzofuran core, also known as phthalides, have shown potential as anti-inflammatory and analgesic agents. mdpi.comderpharmachemica.com Research into related heterocyclic systems further supports the viability of this scaffold in developing anti-inflammatory drugs. For instance, phthalimide (B116566) derivatives are recognized for their anti-inflammatory and analgesic properties. derpharmachemica.com
One area of investigation involves the inhibition of enzymes in the arachidonic acid pathway, such as lipoxygenase (LOX), which is linked to inflammation. researchgate.net A study evaluated a series of (E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide derivatives for their LOX inhibitory action. semanticscholar.org The compounds exhibited inhibitory activity with concentrations ranging from 2.5 µM to 165 µM, suggesting that the isobenzofuran moiety can be a key component in the design of novel anti-inflammatory agents targeting the LOX pathway. semanticscholar.org
Furthermore, studies on various heterocyclic compounds incorporating moieties like pyrazole (B372694) and thiazole (B1198619) have consistently reported anti-inflammatory and analgesic effects. researchgate.netresearchgate.net For example, a series of 3-(5-Substituted-1-benzofuran-2-yl)-1-(4-substituted phenyl)-1H-pyrazole-4-carbaldehyde derivatives and their subsequent products were screened for these activities. Certain compounds exhibited promising anti-inflammatory protection (66.62-72.23%) and notable analgesic activity (50.49-60.53% protection). researchgate.net While not direct derivatives of this compound, these findings underscore the potential of related furan-containing heterocyclic systems in pain and inflammation research.
Anticancer and Cytotoxicity Studies
The 1,3-dihydroisobenzofuran scaffold is a structural motif present in various compounds evaluated for their anticancer and cytotoxic properties. researchgate.net Research has demonstrated that fusing this core with other heterocyclic systems can yield potent anticancer agents.
A notable study focused on a series of isobenzofuran-based imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives. nih.gov These compounds were tested for their anticancer activity against the MCF-7 human breast cancer cell line. The results were promising, with three derivatives (compounds 3a , 3c , and 3d ) showing better inhibition than the standard drug, cisplatin. Derivative 3c , which features a nitro substituent, was the most potent, with an IC50 value of 35.81 μM. nih.gov
Another class of compounds, spiro[indoline-2,1′-isobenzofuran] derivatives, has also been investigated for anticancer potential. imust.edu.cnpgu.ac.ir In one study, cytotoxicity was evaluated against several human cancer cell lines, including colorectal adenocarcinoma (HT-29), pancreatic ductal adenocarcinoma (Mia-Paca-2), and breast adenocarcinoma (MDA-MB-231). imust.edu.cnpgu.ac.ir Compound 4f , which has ethoxy and ninhydrin (B49086) moieties, showed antiproliferative activity against these cell lines while being relatively less harmful to non-cancerous Vero cells. imust.edu.cnpgu.ac.ir Further investigation revealed that these active derivatives could induce apoptosis and cause a slight increase in the percentage of cells in the G0/G1 phase of the cell cycle. imust.edu.cnpgu.ac.ir
The table below summarizes the cytotoxic activity of selected isobenzofuran derivatives against the MCF-7 cell line.
| Compound | Substituent | IC50 (μM) |
| 3a | 4-chlorophenyl | 52.62 |
| 3c | 4-nitrophenyl | 35.81 |
| 3d | 4-methoxyphenyl | 61.74 |
| Cisplatin (Standard) | - | >100 |
Data sourced from a study on isobenzofuran-based imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives. nih.gov
Neurological and Central Nervous System Applications
The central nervous system (CNS) is a primary target for many therapeutic agents, and derivatives of this compound have been central to research in this area, particularly due to their interactions with key neurotransmitter systems. googleapis.comnih.gov
Serotonin Transporter (SERT) Interaction Studies
The 1,3-dihydroisobenzofuran scaffold is the core structure of the well-known selective serotonin reuptake inhibitor (SSRI) citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile). nih.gov This has spurred extensive research into its analogues to understand their interaction with the serotonin transporter (SERT), a key protein in regulating synaptic serotonin levels. nih.gov
Studies on various 4- and 5-substituted citalopram analogues have shown that many retain high binding affinity for SERT, with Ki values often in the low nanomolar range (1–40 nM), and maintain high selectivity over the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov For example, the 5-bromo (5-Br) analogue demonstrated a Ki of 1.04 nM and a selectivity ratio of over 10,000 for SERT over NET. nih.gov Similarly, the 5-iodo (5-I) analogue showed a high binding affinity with a Ki of 1.42 nM. nih.gov These findings highlight that the dihydroisobenzofuran ring is tolerant to various substitutions at these positions without losing its potent and selective binding to SERT. nih.gov
The table below presents the binding affinities of selected citalopram analogues for the serotonin transporter.
| Compound | Modification | SERT Ki (nM) |
| Citalopram (1) | 5-CN (parent) | 1.94 |
| Analogue 5 | 5-Br | 1.04 |
| Analogue 21 | 5-I | 1.42 |
| Analogue 9 | 4-Br | 5.37 |
| Analogue 13 | 4-Cl | 10.7 |
Data sourced from structure-activity relationship studies of citalopram analogues. nih.gov
GABA Receptor Modulation
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a key strategy for treating various neurological disorders. nih.govnih.gov Research has extended to modifying the 1,3-dihydroisobenzofuran structure to target GABA receptors.
In an effort to develop antagonists for the GABAB receptor, researchers synthesized a series of compounds designed as analogues of baclofen (B1667701), a known GABAB receptor agonist. researchgate.net This work led to the creation of 1-[2-Amino-1-(4-chlorophenyl)ethyl]-3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. researchgate.net The synthesis involved using 2-acetylbenzoic acid to create a phthalide (B148349) ring system that mimics the structure of baclofen, aiming to produce derivatives with antagonistic properties at the GABAB receptor. researchgate.net
While direct studies on this compound itself are limited in this context, the successful synthesis of baclofen analogues from a related starting material demonstrates the utility of the isobenzofuranone scaffold in designing ligands for GABA receptors. researchgate.net Other research has explored arylaminopyridazine derivatives of GABA as potent and competitive GABAA antagonists, further illustrating the diverse chemical approaches to modulating this receptor system. nih.gov
Other Biological Activities (e.g., Antioxidant, Antileishmanial, Herbicidal)
Beyond the applications in major therapeutic areas, derivatives of 1,3-dihydroisobenzofuran have been investigated for a variety of other biological activities.
Antioxidant Activity Isobenzofuranone derivatives isolated from natural sources have demonstrated significant antioxidant properties. mdpi.comnih.gov A study on the metabolites from the fungus Cephalosporium sp. AL031 led to the isolation of a new derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, along with three other known dihydroisobenzofuran compounds. nih.gov All four compounds were evaluated for their ability to scavenge 1,1-diphenyl-2-picryhydrazyl (DPPH) radicals and showed potent antioxidant activity. nih.gov
The table below shows the antioxidant activity of isobenzofuranone derivatives from Cephalosporium sp. AL031.
| Compound | Name | Antioxidant Activity EC50 (μM) |
| 1 | 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 |
| 2 | 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 |
| 3 | 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 |
| 4 | 4,5,6-trihydroxy-7-methylphthalide | 5 |
Data from DPPH radical-scavenging assay. nih.gov
Antileishmanial Activity The isobenzofuranone nucleus is among the scaffolds that have exhibited antileishmanial activity. mdpi.com While much of the research on antileishmanial agents has focused on other heterocyclic systems like 4-aminoquinolines nih.govresearchgate.net and 1,2,3-triazoles, mdpi.commdpi.com the potential of phthalide-based compounds represents an area for further exploration in the search for new treatments for leishmaniasis.
Herbicidal Activity Isobenzofuranone derivatives have emerged as a promising class of herbicides. mdpi.comnih.govmdpi.com Several studies have demonstrated the potent phytotoxic effects of these compounds. A series of ketone-isobenzofuranone hybrids were synthesized and tested against Chinese amaranth (B1665344) and barnyard grass, with some compounds showing promising herbicidal activity. researchgate.netresearchgate.net Another study investigated 3-(methoxycarbonylmethylene)isobenzofuran-1-imine derivatives, which showed strong phytotoxic effects on the growth and metabolism of Arabidopsis thaliana. mdpi.com Furthermore, certain halogenated hexahydro-4,7-methanoisobenzofuran-1(3H)-one derivatives displayed inhibitory activity comparable or superior to the commercial herbicide (S)-metolachlor against cucumber and onion seeds. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For 1,3-dihydroisobenzofuran derivatives, SAR studies have provided significant insights, particularly for their neurological and herbicidal applications.
In the context of SERT inhibitors, SAR studies on citalopram analogues have been extensive. nih.govnih.gov It has been established that substitutions at the 4- and 5-positions of the dihydroisobenzofuran ring are generally well-tolerated, leading to compounds that retain high affinity and selectivity for SERT. nih.gov For instance, introducing a bromine or iodine atom at the 5-position can result in analogues with binding affinities comparable to or even greater than the parent compound, citalopram. nih.gov Enantioselectivity is also a key finding, with the S-enantiomers consistently showing higher affinity for SERT than the R-enantiomers, a critical factor for therapeutic efficacy. nih.gov
In the development of herbicides, SAR studies of ketone-isobenzofuranone hybrids revealed that the position and electronic nature of substituents on the aromatic ring are critical for activity. researchgate.net The research indicated that ortho-substituted derivatives were more potent than their meta- and para-substituted counterparts. Furthermore, compounds with weak electron-donating groups (like methyl) or electron-withdrawing groups (such as F, Cl, Br, and NO2) demonstrated promising herbicidal effects, whereas strong electron-donating groups (like OH and OMe) resulted in low activity. researchgate.net This detailed SAR analysis provides a roadmap for designing more effective isobenzofuranone-based herbicides.
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents. Research has shown that modifying the core structure can lead to compounds with potent antimicrobial and anticancer properties.
A study on isobenzofuran-based imidazo[2,1-b]thiadiazole derivatives demonstrated that substitutions on the fused imidazole (B134444) ring influenced their biological activity. For instance, derivatives with a 4-chlorophenyl or 4-bromophenyl group exhibited notable anticancer activity against MCF-7 cell lines. Specifically, the derivative 3c, which has a 4-chlorophenyl substituent, showed the highest anticancer activity with an IC50 value of 35.81 μM.
In another study, a series of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide derivatives were synthesized and evaluated for their antiproliferative effects. The nature of the amine coupled to the carboxamide at the 5-position played a crucial role in the observed activity. The compound 4b, which incorporates a specific amine, demonstrated significant antiproliferative activity against LNCaP prostate cancer cells with an IC50 value of 20±1.1 µM.
Furthermore, the synthesis of novel 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones revealed that the substituents on the phenyl ring of the triazole moiety affected their antimicrobial properties. Compounds 12d (with a 4-chlorophenyl substituent) and 12h (with a 4-nitrophenyl substituent) showed encouraging antibacterial and antifungal activities.
The following table summarizes the impact of different substituents on the biological activity of this compound derivatives:
Table 1: Impact of Substituent Modifications on Biological Activity| Core Structure | Substituent | Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]thiadiazole derivative | 4-chlorophenyl | Anticancer (MCF-7 cells) | Highest activity with an IC50 of 35.81 μM. | |
| 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide | Amine moiety (compound 4b) | Anticancer (LNCaP cells) | Significant antiproliferative effect with an IC50 of 20±1.1 µM. | |
| 4-phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thione | 4-chlorophenyl (12d) | Antimicrobial | Encouraging antibacterial and antifungal activities. | |
| 4-phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thione | 4-nitrophenyl (12h) | Antimicrobial | Encouraging antibacterial and antifungal activities. |
Stereochemical Influences on Pharmacological Profiles
Stereochemistry plays a pivotal role in the pharmacological profiles of chiral this compound derivatives. The well-known antidepressant citalopram, which has a 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile structure, serves as a prime example. Citalopram is a racemic mixture, but its therapeutic activity is primarily attributed to its S-enantiomer, escitalopram.
Research into the structure-activity relationships of citalopram analogues has consistently shown that the S-enantiomers are more potent inhibitors of the serotonin transporter (SERT) than their corresponding R-enantiomers. This enantioselectivity suggests a specific stereochemical requirement for optimal interaction with the binding site on the transporter. The resolution of the intermediate diol in the synthesis of citalopram into its enantiomers and their subsequent stereoselective conversion is a critical step in producing the more active enantiomer.
A study on novel citalopram analogues with substitutions at the 4- and 5-positions also confirmed the retention of this enantioselectivity, with the S-enantiomers consistently exhibiting higher binding affinity for SERT. This highlights the importance of the stereocenter at the 1-position of the dihydroisobenzofuran ring in defining the pharmacological activity of these compounds.
Potential Future Research Directions and Emerging Applications
Novel Synthetic Methodologies for Enhanced Accessibility
The development of efficient and versatile synthetic routes is crucial for expanding the applications of 4-Amino-1,3-dihydroisobenzofuran and its derivatives. Recent advancements in transition metal-catalyzed reactions have opened new avenues for the synthesis of dihydrobenzofuran nuclei. nih.govrsc.orgresearchgate.net For instance, palladium-catalyzed protocols have been successfully employed for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives through intramolecular C-H bond activation. nih.govrsc.org These methods offer the potential for more efficient and atom-economical syntheses of the 4-aminophthalane core.
Furthermore, innovative one-pot reactions are emerging as a powerful strategy. For example, a novel methodology has been reported for the synthesis of spiro-isobenzofuran compounds through a sequential condensation/oxidation reaction of ninhydrin (B49086) with aminonaphthoquinones under mild conditions. acs.org Such approaches streamline the synthetic process, reducing time and resources. The development of greener and more sustainable synthetic methods, such as those utilizing visible-light-mediated transformations, is also a promising area of future research. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Transition Metal Catalysis | Utilizes metals like palladium and rhodium to facilitate bond formation. nih.govrsc.org | High efficiency, regioselectivity, and stereocontrol. nih.govrsc.org |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. acs.org | Increased efficiency, reduced waste, and simplified purification. acs.org |
| Visible-Light-Mediated Synthesis | Employs light as an energy source to drive chemical reactions. nih.gov | Environmentally friendly, mild reaction conditions, and novel reactivity. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of this compound have shown promise in various therapeutic areas. The core structure is present in compounds designed as probes for the serotonin (B10506) transporter (SERT), highlighting its potential in neuroscience. nih.gov The exploration of new biological targets for 4-aminophthalane derivatives could lead to the discovery of novel treatments for a range of diseases.
For instance, the isatin (B1672199) scaffold, which shares some structural similarities with the phthalide (B148349) portion of this compound, has been investigated for its anticancer properties. diva-portal.org This suggests that derivatives of 4-aminophthalane could be explored as potential cytotoxic agents. Furthermore, the 4-aminopyridine (B3432731) moiety is a known ion channel modulator with potential applications in treating Alzheimer's disease. nih.gov By functionalizing the amino group of this compound, it may be possible to develop new modulators of neurological function. The broad-spectrum biological activities of related heterocyclic compounds, such as 4-aminocoumarin (B1268506) derivatives, which have been studied for their antimicrobial and antioxidant properties, further support the potential for discovering new therapeutic applications for 4-aminophthalane analogs. nih.gov
Development of Advanced Materials Incorporating this compound
The field of polymer chemistry offers significant opportunities for the application of this compound. ebsco.comrsc.org The amino and dihydroisobenzofuran functionalities can be leveraged to create polymers with unique properties. Polymerization is the process of joining monomer molecules together to form long chains or networks, resulting in materials like plastics and rubbers. wikipedia.org The incorporation of the 4-aminophthalane moiety into polymer backbones could enhance thermal stability, introduce specific optical properties, or improve mechanical strength.
One potential application is in the development of degradable π-conjugated polymers. rsc.org These materials are of interest for applications in organic electronics where controlled degradation is desirable. The synthesis of polymers containing specific functional groups, such as the 1,2,4-oxadiazole (B8745197) linker, has been achieved through direct heteroarylation polymerization (DHAP). rsc.org Similar strategies could be employed to incorporate this compound into polymer chains, leading to new materials for a variety of technological applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. mdpi.comharvard.edumdpi.com These computational tools can be applied to the design and optimization of this compound derivatives. mdpi.com By analyzing large datasets of chemical structures and their associated properties, ML models can predict the biological activity or material properties of new, untested compounds. nih.gov
De novo molecular design, powered by generative models and reinforcement learning, can create novel molecular structures with desired properties from scratch. arxiv.orgnih.gov This approach can be used to design new 4-aminophthalane derivatives with enhanced affinity for specific biological targets or with optimized material characteristics. arxiv.orgnih.gov Furthermore, computational methods such as molecular docking and molecular dynamics simulations can provide insights into the binding interactions of these compounds with their targets, guiding the rational design of more potent and selective molecules. frontiersin.orgresearchgate.net The integration of AI and ML into the research and development pipeline for this compound has the potential to significantly accelerate the discovery of new applications. mdpi.com
Q & A
Q. What are the standard synthetic routes for 4-Amino-1,3-dihydroisobenzofuran, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ as a catalyst) or nitro group reduction to introduce the amino functionality. For example:
- Step 1 : Bromination of the isobenzofuran core using bis(pinacolato)diboron and PdCl₂(dppf)₂ in DMF at 105°C .
- Step 2 : Coupling with aryl boronic acids (e.g., 4-nitrophenyl boronic acid) under Na₂CO₃ and Pd catalysis in DME/H₂O at 70–80°C .
- Step 3 : Reduction of nitro intermediates (e.g., 4-nitro derivatives) to amines using LiAlH₄ or catalytic hydrogenation .
Key factors : Temperature control (70–80°C optimal for coupling) and catalyst selection (Pd(PPh₃)₄ vs. PdCl₂(dppf)₂) significantly impact yield. Impurities often arise from incomplete reduction or side reactions with methoxy groups .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, methoxy groups resonate at δ ~3.3–3.5 ppm, while aromatic protons show splitting patterns dependent on substituents .
- GC-MS : Validates molecular weight and fragmentation patterns (e.g., m/z 364 for fluorophenyl derivatives) .
- Elemental Analysis : Critical for verifying purity, especially after salt formation (e.g., HBr salts precipitated from MeOH) .
Q. How does the nitro-to-amino conversion affect the reactivity of 1,3-dihydroisobenzofuran derivatives?
The amino group enhances nucleophilic reactivity, enabling further functionalization (e.g., acylations or alkylations). In contrast, nitro derivatives are more electrophilic, favoring reductions or displacements. For example:
- Nitro intermediates undergo Pd-mediated cross-coupling .
- Amino derivatives participate in Schiff base formation or serve as ligands in coordination chemistry .
Steric hindrance from substituents (e.g., fluorophenyl groups) can slow reaction kinetics .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
Discrepancies often stem from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. hydroxy groups) alter pharmacokinetics. For example, fluorophenyl derivatives show enhanced blood-brain barrier penetration .
- Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or solvent systems (DMSO vs. aqueous buffers) affect bioavailability .
Resolution : Standardize assays using PubChem/DSSTox protocols and perform dose-response studies to compare EC₅₀ values across analogs.
Q. What computational strategies predict the electronic properties of this compound for material science applications?
- DFT Calculations : Model HOMO/LUMO energies to assess charge-transfer capabilities. Conjugated systems (e.g., fused xanthene rings) exhibit lower band gaps, making them suitable for optoelectronic materials .
- Molecular Dynamics : Simulate interactions with polymers (e.g., polyaniline) to optimize conductivity .
Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data .
Q. How do competing reaction pathways during functionalization impact the scalability of this compound synthesis?
- Byproduct Formation : Methoxy groups may undergo demethylation under strong acidic/basic conditions, requiring protective groups (e.g., Boc) during cross-coupling .
- Catalyst Poisoning : Residual amines from incomplete reductions can deactivate Pd catalysts, necessitating rigorous purification after each step .
Optimization : Use flow chemistry to control reaction time/temperature and minimize side reactions .
Q. What crystallographic data are available for structurally related compounds, and how can they inform derivative design?
The Cambridge Crystallographic Data Centre (CCDC) provides structural data for analogs like 3-[2-(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one (CCDC 1505246). Key insights:
- Bond angles : The dihydrofuran ring adopts a non-planar conformation, influencing stacking in solid-state materials .
- Hydrogen bonding : Amino groups form intermolecular bonds with carbonyl oxygens, stabilizing crystal lattices .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
